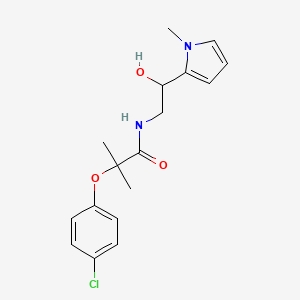

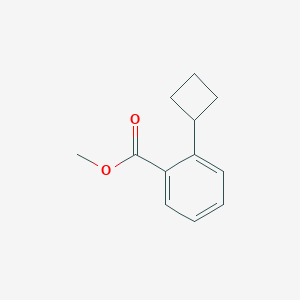

Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a carboxylate ester group, which is commonly found in a wide range of bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring, a phenomenon called “pseudorotation” .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridine and pyrrolidine rings can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrogen atom in the pyridine and pyrrolidine rings could contribute to the polarity of the molecules .科学的研究の応用

Stereoselective Synthesis and Chemical Transformations

The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. This process is pivotal for the stereoselective synthesis of azetidines and pyrrolidines, which are crucial intermediates in the synthesis of various bioactive molecules (Medjahdi et al., 2009; Medjahdi et al., 2009).

Synthesis of Bioactive Molecules

The practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, has been achieved through an efficient, chromatography-free process. This method involves asymmetric 1,3-dipolar cycloaddition, demonstrating the value of such compounds in facilitating the production of pharmacologically relevant entities (Kotian et al., 2005).

Advanced Organic Synthesis Techniques

Research into acid-catalyzed ring opening in pyrrolidine-1-carboxamides has opened avenues for the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic structures (Gazizov et al., 2015).

Electropolymerization and Material Science

Pyrrolidine derivatives have been utilized in the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to form conducting polymers. These polymers, synthesized from low oxidation potential monomers based on pyrrole, highlight the role of pyrrolidine derivatives in the development of new materials with potential applications in electronics and nanotechnology (Sotzing et al., 1996).

将来の方向性

特性

IUPAC Name |

pyridin-2-ylmethyl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(20-11-13-3-1-2-7-16-13)17-8-6-14(9-17)19-10-12-4-5-12/h1-3,7,12,14H,4-6,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOBFXXBSQPETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)OCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)

![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2366605.png)

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B2366607.png)